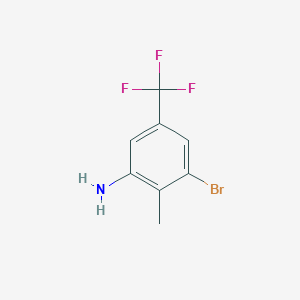

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

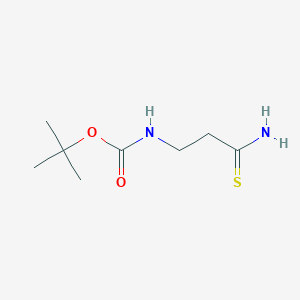

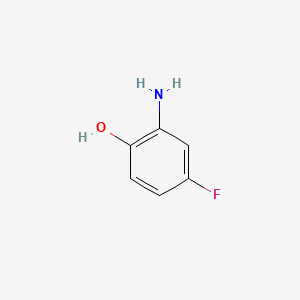

1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, commonly referred to as BPPEA, is a synthetic chemical compound that has been used in a variety of scientific research applications. BPPEA has been used to study the biochemical and physiological effects of various drugs and compounds, as well as to explore the potential therapeutic applications of these substances. BPPEA has been found to possess a variety of beneficial properties, including anti-inflammatory, analgesic, and anti-cancer properties, making it a valuable tool for scientists studying a variety of biological processes.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

- Synthesis of Key Intermediates : (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a crucial intermediate in the synthesis of several compounds. For instance, Fleck et al. (2003) describe its role in the preparation of premafloxacin, an antibiotic for veterinary use, highlighting its importance in medicinal chemistry (Fleck et al., 2003).

Pharmacology and Drug Development

- Kappa-Opioid Receptor Antagonism : A study by Grimwood et al. (2011) explored a similar compound, PF-04455242, which is a novel kappa-opioid receptor antagonist. This research demonstrates the potential therapeutic applications of related compounds in treating conditions such as depression and addiction disorders (Grimwood et al., 2011).

Chemistry and Material Science

Transdermal Permeation Enhancers : Research by Farsa et al. (2010) investigated the use of compounds like (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine as transdermal permeation enhancers, which can enhance the delivery of drugs through the skin (Farsa et al., 2010).

Catalysis in Organic Synthesis : Dyer et al. (2005) studied the use of a related compound, diphenylphosphino(phenyl pyridin-2-yl methylene)amine, as a catalyst in organic synthesis, specifically in alkene hydrocarboxylation, which is vital in industrial chemistry (Dyer et al., 2005).

Kinetics and Reaction Mechanisms : Sedlák et al. (2003) focused on the kinetics and mechanism of transformation reactions involving similar compounds, providing insights into reaction pathways and mechanisms in organic chemistry (Sedlák et al., 2003).

Polymeric Amine-Boranes for Asymmetric Reduction : A study by Yamashita et al. (1980) explored the use of chiral polymeric amine-boranes, related to (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, in asymmetric reduction processes, vital for creating chiral substances in chemical syntheses (Yamashita et al., 1980).

Analytical Chemistry : The role of similar compounds in analytical chemistry was demonstrated by Arayne et al. (2010), who developed a chromatographic method for separating and determining related substances, underlining its utility in quality control and pharmaceutical analysis (Arayne et al., 2010).

Catalysis in Cross-Coupling Reactions : Research by Nagel et al. (1997) involved the synthesis and use of derivatives of 3-(diphenylphosphanyl) pyrrolidine, akin to (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, in catalysis, particularly in asymmetric Grignard cross-coupling reactions, crucial in the creation of complex organic molecules (Nagel et al., 1997).

Propiedades

IUPAC Name |

N-methyl-1-(4-phenylphenyl)-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-20-19(15-21-13-5-6-14-21)18-11-9-17(10-12-18)16-7-3-2-4-8-16/h2-4,7-12,19-20H,5-6,13-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHKBGMDNLXECQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CN1CCCC1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373492 |

Source

|

| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine | |

CAS RN |

669713-91-1 |

Source

|

| Record name | α-[1,1′-Biphenyl]-4-yl-N-methyl-1-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.